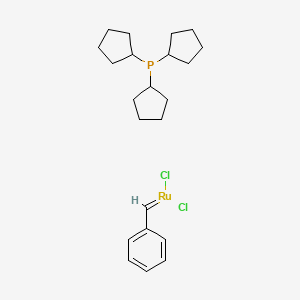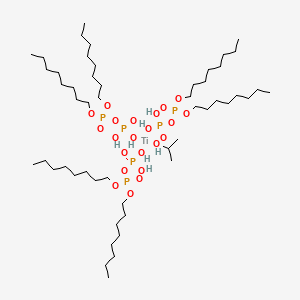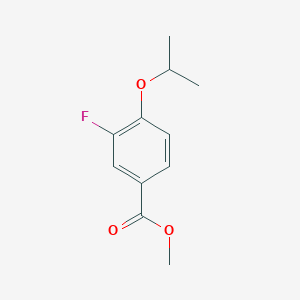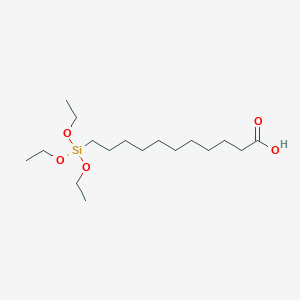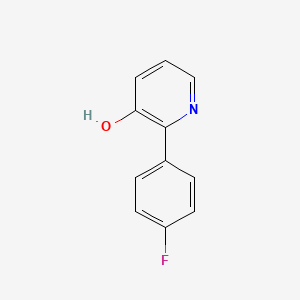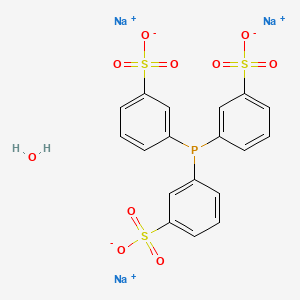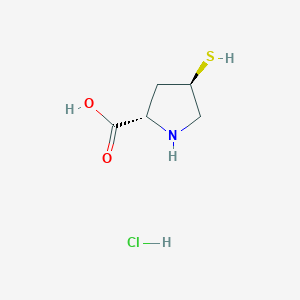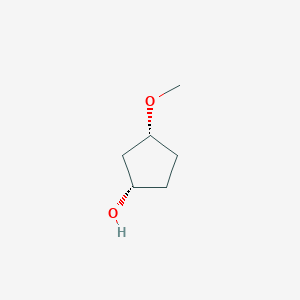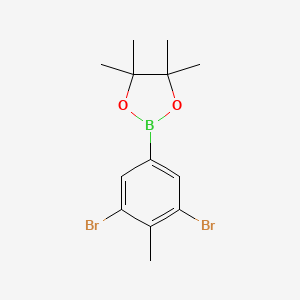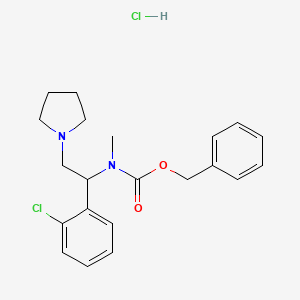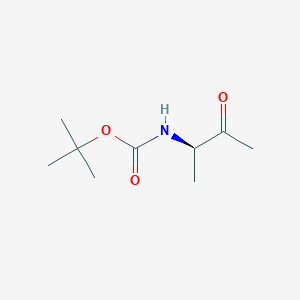
t-Butyl (R)-(3-oxobutan-2-yl)carbamate
Vue d'ensemble
Description
T-Butyl ®-(3-oxobutan-2-yl)carbamate, also known as tert-Butyl carbamate, is a compound with the molecular formula C5H11NO2 . It is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Synthesis Analysis
The synthesis of t-Butyl ®-(3-oxobutan-2-yl)carbamate involves a three-component coupling of amines, carbon dioxide, and halides. This process is facilitated by cesium carbonate and TBAI . The method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The molecular structure of t-Butyl ®-(3-oxobutan-2-yl)carbamate can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
T-Butyl ®-(3-oxobutan-2-yl)carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis
T-Butyl ®-(3-oxobutan-2-yl)carbamate is a white to pale yellow or pale pink crystalline powder . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Applications De Recherche Scientifique
Role in Drug Design and Medicinal Chemistry
The carbamate group, which is a key structural motif in “t-Butyl ®-(3-oxobutan-2-yl)carbamate”, plays an important role in modern drug discovery and medicinal chemistry . Organic carbamates are structural elements of many approved therapeutic agents . They are specifically designed to make drug−target interactions through their carbamate moiety .
Modulation of Biological Properties
The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . Substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .
Use in Prodrug Design
Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . This is mainly due to their chemical stability and capability to permeate cell membranes .
Agricultural Applications
Carbamate derivatives are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides .
Industrial Applications
They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents .
Synthesis of N-Boc-Protected Anilines
“t-Butyl ®-(3-oxobutan-2-yl)carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Synthesis of Tetrasubstituted Pyrroles
It has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Role as Protecting Groups in Organic Synthesis
Organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry .
Mécanisme D'action
Target of Action
t-Butyl ®-(3-oxobutan-2-yl)carbamate, also known as a Boc-protected amine, is primarily used as a protecting group for amines in organic synthesis . The primary target of this compound is the amine group that it protects during synthesis .
Mode of Action
The compound acts by forming a carbamate with the amine group, thereby protecting it from unwanted reactions . The Boc group can be removed under relatively mild conditions using strong acid (trifluoroacetic acid) or heat . The released t-butyl carbocation is subsequently deprotonated by the anionic TFA, resulting in the formation of 2-methyl-propene .
Biochemical Pathways
The use of t-Butyl ®-(3-oxobutan-2-yl)carbamate is prevalent in the synthesis of peptides . The compound allows for the selective reaction of other functional groups without interference from the amine group . This is particularly useful in peptide synthesis, where the amine group of one amino acid needs to be protected while a peptide bond is formed at the carboxyl group .
Pharmacokinetics
It’s worth noting that the compound is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water . This solubility profile can impact its use in different reaction conditions.
Result of Action
The primary result of the action of t-Butyl ®-(3-oxobutan-2-yl)carbamate is the protection of the amine group, allowing for selective reactions to occur at other sites on the molecule . After the desired reactions have taken place, the Boc group can be removed, revealing the original amine group .
Action Environment
The action of t-Butyl ®-(3-oxobutan-2-yl)carbamate can be influenced by various environmental factors. For instance, the presence of strong acid or heat can lead to the removal of the Boc group . Additionally, the compound’s solubility can affect its efficacy in different solvents . The stability of the compound can also be influenced by factors such as temperature and pH .
Safety and Hazards
According to the safety data sheet, t-Butyl ®-(3-oxobutan-2-yl)carbamate is highly flammable and harmful if swallowed or in contact with skin . It causes skin irritation and may cause an allergic skin reaction . It is toxic if inhaled and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
tert-butyl N-[(2R)-3-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6H,1-5H3,(H,10,12)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAKKRMYBBXGFP-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (R)-(3-oxobutan-2-YL)carbamate | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Difluoro-4-phenyl-[1,2,4]-triazole; 95%](/img/structure/B6324683.png)
